(4-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-12-2-7-15(19-18-12)20-8-10-21(11-9-20)16(22)13-3-5-14(17)6-4-13/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAVYFAVZGNTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of a piperazine derivative by reacting piperazine with 4-chlorobenzoyl chloride under basic conditions.
Introduction of the Pyridazinyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure can be compared to other piperazinyl methanone derivatives with variations in aromatic and heterocyclic substituents. Key differences include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Electron-Deficient vs.
- Substituent Bulk : The 6-methyl group on pyridazine may enhance metabolic stability compared to bulkier groups like trifluoromethyl () or propoxy () .
- Chirality: Unlike enantiomerically resolved compounds in , the target’s activity may depend on racemic vs.
Antiparasitic Potential:
- UDO and UDD (): These pyridine derivatives inhibit CYP51 in T. cruzi, with efficacy comparable to posaconazole.
- Compound 3c () : Demonstrates dual antituberculosis and anticancer activity, suggesting piperazine derivatives can multitask. The target’s pyridazine may enhance selectivity for parasitic vs. bacterial targets .
Anticancer Activity:
- A-15 () : A dichlorophenyl derivative with 41% yield and activity against breast cancer cells. The target’s methylpyridazine could modulate cytotoxicity through different kinase inhibition .
- Triazolophthalazine () : High yield (77%) but uncharacterized activity; pyridazine analogs may improve solubility for in vivo applications .
Biological Activity
(4-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, a compound with potential therapeutic applications, is characterized by its unique structural features that influence its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H17ClN4O
- Molecular Weight : 316.78 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety is known to exhibit binding affinity towards several neurotransmitter receptors, which may contribute to its pharmacological effects.
Key Mechanisms:
- Receptor Binding : The compound may act as an antagonist or partial agonist at specific receptors, influencing neurotransmitter systems involved in mood regulation and cognition.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes linked to disease pathways, potentially offering therapeutic benefits in conditions such as anxiety and depression.
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of this compound:
- Antidepressant Effects : A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects in behavioral tests. The results indicated a modulation of serotonin levels, suggesting potential use in treating depression.
- Antiviral Activity : Research focused on the inhibition of the SARS-CoV-2 main protease (Mpro) revealed that this compound displayed moderate inhibitory activity with an IC50 value of 66.9 µM. This positions it as a candidate for further development in antiviral therapies targeting COVID-19.
- Neuropharmacological Studies : Investigations into the receptor binding profile highlighted its affinity for serotonin and dopamine receptors, indicating potential applications in psychiatric disorders.
Q & A
Structural Characterization
Basic: What experimental methods are recommended for determining the crystal structure of (4-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone? Answer: X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Initial data collection requires high-quality single crystals, and SHELXS/SHELXD can assist in structure solution. For accurate refinement, high-resolution data (≤1.0 Å) is preferred to resolve potential disorder in the chlorophenyl or pyridazine moieties .
Advanced: How can SHELX workflows be optimized for low-resolution or twinned crystal data of this compound? Answer: For low-resolution data, employ twin refinement in SHELXL by defining twin laws via HKLF5 format. For high-throughput phasing, integrate SHELXC/D/E pipelines with synchrotron data to handle twinning or pseudo-merohedral disorders. Prioritize robust restraints for bond lengths/angles to mitigate overfitting .
Bioactivity Profiling
Basic: What in vitro assays are suitable for evaluating this compound’s inhibitory activity against viral proteases like SARS-CoV-2 Mpro? Answer: Use fluorescence resonance energy transfer (FRET)-based assays with purified Mpro and a fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Compare IC50 values against positive controls like GC376 or nirmatrelvir. Ensure buffer conditions mimic physiological pH (6.5–7.5) .
Advanced: How can molecular docking resolve discrepancies between in vitro IC50 values and crystallographic binding modes? Answer: Perform ensemble docking (e.g., AutoDock Vina or Schrödinger Glide) using multiple protein conformations. Cross-validate with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. If crystallography reveals non-covalent binding (e.g., as in SARS-CoV-2 Mpro HTS hits), re-evaluate assay conditions for false positives due to aggregation .
Synthetic Chemistry
Basic: What synthetic routes are feasible for introducing the 6-methylpyridazin-3-yl group into the piperazine core? Answer: A two-step approach: (1) Couple 6-methylpyridazine-3-carboxylic acid with piperazine via EDC/HOBt-mediated amidation. (2) Introduce the 4-chlorophenyl group via nucleophilic aromatic substitution (SNAr) using 4-chlorobenzoyl chloride in anhydrous DCM .
Advanced: How can computational methods guide the design of analogs with improved metabolic stability? Answer: Use QSAR models to predict metabolic hotspots (e.g., CYP3A4/2D6 oxidation sites). Replace labile methyl groups on pyridazine with deuterated or fluorinated analogs. Validate stability via in vitro microsomal assays (human liver microsomes + NADPH) .
Analytical Method Development
Basic: Which spectroscopic techniques are critical for confirming the molecular identity of this compound? Answer:
- NMR: 1H/13C NMR to confirm substituent positions (e.g., 4-chlorophenyl aromatic protons at δ 7.4–7.6 ppm).
- HRMS: LC-HRMS (ESI+) to verify [M+H]+ with <5 ppm error.
- FT-IR: Carbonyl stretch (C=O) near 1680 cm⁻¹ .
Advanced: How can UPLC-MS/MS identify degradation products under accelerated stability conditions? Answer: Subject the compound to oxidative (3% H2O2, 40°C), thermal (60°C), and photolytic (ICH Q1B) stress. Use a C18 column (1.7 µm) with gradient elution (0.1% formic acid in H2O/ACN). Degradation products (e.g., N-oxides or hydrolyzed piperazine) can be characterized via MS/MS fragmentation patterns .
Data Contradiction Analysis
Basic: How should researchers address inconsistencies between computational predictions and experimental bioactivity data? Answer: Reassess force field parameters (e.g., partial charges for chlorophenyl groups) in docking studies. Validate via free-energy perturbation (FEP) or thermodynamic integration (TI) to account for solvation effects .
Advanced: What strategies resolve conflicting crystallographic and NMR data on conformational flexibility? Answer: Combine multi-temperature XRD (100–300 K) to capture torsional dynamics. Complement with NOESY/ROESY NMR to identify through-space interactions in solution. MD simulations (µs-scale) can reconcile differences by modeling time-averaged conformers .
Pharmacological Evaluation
Basic: What in vitro models are appropriate for assessing off-target receptor binding (e.g., GPCRs or kinases)? Answer: Screen against panels of radioligand-binding assays (e.g., CEREP’s Psychoactive Drug Screen) for GPCRs (5-HT2A, D2) and kinases (PI3K, EGFR). Use IC50 shifts to identify competitive vs. allosteric inhibition .
Advanced: How can cryo-EM elucidate binding mechanisms if crystallization of target complexes fails? Answer: Optimize buffer conditions (e.g., amphipols/nanodiscs) to stabilize the compound-target complex. Cryo-EM at 2.5–3.5 Å resolution can reveal binding pockets and water-mediated interactions, even for flexible regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
